N-(4-nitrobenzylidene)-4-morpholinamine

Description

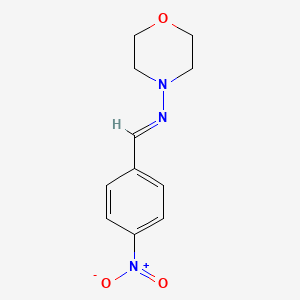

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-morpholin-4-yl-1-(4-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-14(16)11-3-1-10(2-4-11)9-12-13-5-7-17-8-6-13/h1-4,9H,5-8H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODPJLLJWGLMKI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Nitrobenzylidene 4 Morpholinamine

Established Synthetic Pathways for N-(4-nitrobenzylidene)-4-morpholinamine

The formation of this compound, a Schiff base (or imine), is primarily achieved through well-established synthetic routes that are fundamental to organic chemistry. These pathways range from direct condensation reactions to more sophisticated catalytic and one-pot protocols designed for efficiency and derivative synthesis.

Condensation Reactions Involving 4-nitrobenzaldehyde (B150856) and 4-aminomorpholine (B145821)

The most direct and conventional method for synthesizing this compound is the condensation reaction between 4-nitrobenzaldehyde and 4-aminomorpholine. This reaction is a classic example of imine formation, where the nucleophilic primary amine of 4-aminomorpholine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product and water. The presence of the morpholine (B109124) ring is a significant feature in the resulting Schiff base, as this moiety is often explored for its potential to confer specific biological activities. nih.gov

The general reaction is typically performed by mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can often proceed at room temperature, but gentle heating may be applied to increase the reaction rate and drive the equilibrium towards the product by removing water.

Catalytic Approaches and Reaction Optimization in this compound Synthesis

To enhance the efficiency and yield of the condensation reaction, various catalytic approaches can be employed. The formation of Schiff bases is frequently catalyzed by either acids or bases. researchgate.net Acid catalysts, such as p-toluenesulfonic acid or acetic acid, work by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

In a broader context of green chemistry and biocatalysis, enzymes have been explored as catalysts for similar condensation reactions. For instance, papain has been successfully used to catalyze the condensation of 4-nitrobenzaldehyde with rhodanine, achieving a yield of up to 86% under optimized conditions. researchgate.net This suggests the potential for biocatalytic routes in the synthesis of this compound, offering advantages such as mild reaction conditions and high selectivity. researchgate.net

Reaction optimization is crucial for maximizing product yield and purity. Key parameters that are often fine-tuned include:

Temperature: While some reactions proceed at ambient temperature, others may require heating to overcome activation barriers. mdpi.com However, excessively high temperatures can lead to side reactions or catalyst degradation. mdpi.com

Catalyst Loading: The amount of catalyst must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions or complicating purification.

Solvent: The choice of solvent can influence reactant solubility and the removal of water, thereby affecting the reaction equilibrium.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to achieve maximum conversion while minimizing the formation of degradation products.

One-Pot Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. One-pot synthetic protocols, often involving multicomponent reactions (MCRs), are exemplary of this approach. researchgate.net Such strategies allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.gov

While a specific one-pot protocol for this compound itself is a straightforward two-component reaction, this strategy is highly valuable for producing its derivatives. For example, a multicomponent reaction could be designed where 4-nitrobenzaldehyde, 4-aminomorpholine, and a third reactant are combined to generate a more complex analog in a single step. This methodology has been successfully applied to synthesize a wide array of heterocyclic compounds, such as 1,4-dihydropyridines, quinazolines, and poly(furopyrimidine)s. nih.govresearchgate.netresearchgate.net The development of a one-pot protocol for derivatives of this compound would represent a practical and efficient route to novel chemical entities. mdpi.com

Functionalization and Derivatization Strategies for this compound Analogs

The molecular scaffold of this compound offers two primary sites for chemical modification: the morpholine ring and the nitrobenzylidene moiety. Derivatization at these positions is a key strategy for modulating the molecule's physicochemical and biological properties.

Modifications of the Morpholine Ring System

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve pharmacokinetic profiles. researchgate.net Functionalization of this ring system in analogs of this compound can be achieved by utilizing pre-functionalized 4-aminomorpholine precursors in the initial condensation reaction. Introducing substituents on the carbon backbone of the morpholine ring can influence the molecule's conformation and steric profile.

The synthesis of new organocatalysts based on β-morpholine amino acids demonstrates advanced methods for creating substituted morpholine rings. nih.govfrontiersin.org These synthetic strategies could be adapted to produce a variety of substituted 4-aminomorpholine building blocks for subsequent reaction with 4-nitrobenzaldehyde. The inherent low reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen, is a factor that must be considered in designing reactions involving this moiety. nih.govfrontiersin.org The synthesis of related structures, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, underscores the modular nature of this synthetic approach, where a functionalized morpholine-containing unit is condensed with an aldehyde. nih.gov

Alterations and Substituent Effects on the Nitrobenzylidene Moiety

The nitrobenzylidene moiety is another prime target for chemical modification. The electronic properties of the entire molecule can be systematically tuned by introducing different substituents onto the phenyl ring or by altering the alpha-position of the benzylidene group. A systematic study on the fragmentation of related 4-nitrobenzyl carbamates provides significant insight into these effects. rsc.org It was found that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation of the corresponding hydroxylamines, which are reduction products of the nitro group. rsc.org

This effect was quantified by a Hammett equation, which correlates the reaction rate with the electronic properties of the substituent. rsc.org The study demonstrated that the rate of fragmentation, a key step following bioreduction, could be enhanced by using an α-methyl group or electron-donating substituents on the benzyl ring. rsc.org This principle is directly applicable to the design of this compound analogs, where substituents can be chosen to control the electronic character and reactivity of the imine bond and the nitro group.

The following table, derived from data on the fragmentation of model 4-nitrobenzyl carbamates, illustrates the impact of substituents on reaction kinetics. rsc.org

| Substituent | Position | Substituent Constant (σ) | Half-life (Mt1/2, min) |

| H | - | 0.00 | 16.0 |

| α-Me | α | - | 9.5 |

| 2-OMe | ortho | -0.27 | 8.5 |

| 2-Me | ortho | -0.17 | 10.0 |

| 3-Me | meta | -0.07 | 11.0 |

| 3-OMe | meta | 0.12 | 14.0 |

| 2-Cl | ortho | 0.23 | 16.0 |

| 3-Cl | meta | 0.37 | 21.0 |

| 3-CF3 | meta | 0.43 | 24.0 |

This interactive data table is based on research findings on the fragmentation of model 4-nitrobenzyl carbamates, which demonstrates the influence of substituents on the benzyl ring on reaction kinetics. rsc.org

These findings suggest that by strategically placing substituents on the benzylidene ring, one can finely tune the chemical properties of this compound analogs. For instance, analogs with different aryl aldehydes can be synthesized, as demonstrated in the creation of various 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, to explore structure-activity relationships. nih.gov

Synthesis of Related N-(4-nitrobenzylidene) Imines and Hydrazones

The synthesis of imines and hydrazones sharing the N-(4-nitrobenzylidene) moiety is a well-established process in organic chemistry, typically involving the condensation of 4-nitrobenzaldehyde with a suitable primary amine or hydrazine (B178648) derivative. nih.govijmcmed.orgnih.govijtsrd.com These reactions are generally carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to enhance the reaction rate. nih.govijmcmed.org

A general approach involves dissolving 4-nitrobenzaldehyde and the corresponding amine or hydrazine in an alcohol, such as ethanol, and heating the mixture. rsc.orgmdpi.com For instance, the synthesis of chiral Schiff base ligands has been achieved by reacting 4-nitrobenzaldehyde with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing absolute ethanol for an extended period. mdpi.com Similarly, other N-benzylideneaniline derivatives have been synthesized by reacting benzaldehyde (B42025) and aniline (B41778) derivatives, sometimes employing green catalysts like Kinnow peel powder at room temperature. uobaghdad.edu.iq

The synthesis of related hydrazones follows a similar protocol. For example, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is synthesized by reacting 4-chloro-3-nitrobenzaldehyde (B100839) with an appropriate hydrazide in dioxane with glacial acetic acid as a catalyst, refluxing for several hours. nih.gov Another example is the synthesis of 4-nitro- and 4-aminophenylazacrown ethers, where 1-fluoro-4-nitrobenzene (B44160) is reacted with azacrown ethers in acetonitrile. isuct.ru

The following table summarizes the reaction conditions for the synthesis of various related N-(4-nitrobenzylidene) imines and hydrazones based on literature findings.

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a nucleophilic addition-elimination mechanism, characteristic of imine synthesis. This section will provide a detailed analysis of this mechanism and the influence of reaction parameters.

Detailed Analysis of Imine Linkage Formation Mechanisms

The formation of the imine linkage is a reversible, multi-step process. The reaction is typically initiated by the nucleophilic attack of the primary amine (4-morpholinamine) on the electrophilic carbonyl carbon of the aldehyde (4-nitrobenzaldehyde). This initial attack forms a tetrahedral intermediate known as a carbinolamine.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Following the formation of the carbinolamine, a proton transfer from the nitrogen to the oxygen occurs. The resulting hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the iminium ion by a base (such as the solvent or another amine molecule) yields the final imine product and regenerates the acid catalyst.

The presence of the electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack. Conversely, the morpholine ring, being a secondary amine derivative, possesses a degree of steric hindrance that might influence the reaction rate.

Role of Solvent and Catalysis in Reaction Kinetics and Thermodynamics

The choice of solvent and catalyst plays a crucial role in the kinetics and thermodynamics of imine formation. The reaction is often carried out in polar protic solvents like ethanol or methanol, which can solvate the charged intermediates and facilitate proton transfer steps. However, non-polar aprotic solvents have also been used, sometimes in conjunction with a dehydrating agent to drive the equilibrium towards the product side by removing the water formed during the reaction.

Acid catalysis is common in imine synthesis. The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is typically slow at very high or very low pH. At low pH, the amine nucleophile is protonated and becomes non-nucleophilic. At high pH, there is insufficient acid to protonate the carbonyl group and the hydroxyl group of the carbinolamine, slowing down the dehydration step. The optimal pH for imine formation is generally found to be in the range of 4-6.

The following table illustrates the effect of different solvents and catalysts on the synthesis of related imines, providing insight into the factors that would influence the formation of this compound.

Advanced Structural Elucidation and Spectroscopic Investigations of N 4 Nitrobenzylidene 4 Morpholinamine

X-ray Crystallographic Analysis of N-(4-nitrobenzylidene)-4-morpholinamine and its Derivatives

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid. For this compound, analysis of its derivatives reveals key structural features.

The solid-state structure of this compound and its analogues is characterized by a distinctly non-planar geometry. The molecule is composed of a 4-nitrophenyl group linked to a morpholine (B109124) ring via an azomethine (-CH=N-) bridge. Studies on related benzylidene aniline (B41778) and morpholine-containing structures show that while the benzylidene portion is relatively planar, there is typically a significant dihedral angle between the plane of the phenyl ring and the plane of the imine-morpholine moiety. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Derivatives Related to this compound

| Parameter | 4-(4-Nitrobenzyl)morpholine nih.gov | 4-nitro-4′-methoxy benzylidene aniline (NMOBA) researchgate.net |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₄H₁₂N₂O₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁ |

| a (Å) | 6.1371 (2) | 12.89 |

| b (Å) | 8.2535 (4) | 7.12 |

| c (Å) | 21.9867 (9) | 14.05 |

| β (°) | 94.929 (3) | 102.43 |

| Volume (ų) | 1109.58 (8) | 1258 |

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. The prominent nitro group is a key participant in these interactions. In the crystal structure of its thiomorpholine (B91149) analogue, centrosymmetric dimers are formed through weak C–H···O hydrogen bonds involving the methylene (B1212753) groups and face-to-face aromatic stacking. researchgate.netmdpi.com Although classical hydrogen bonds are not always present, interactions involving the nitro group's oxygen atoms are common. nih.gov For example, an intermolecular interaction between a nitro oxygen and a neighboring benzene (B151609) ring contributes to the stabilization of the crystal structure in 4-(4-nitrobenzyl)morpholine. nih.gov

Computational studies on nitrobenzene (B124822) complexes show that slipped-parallel orientations are significantly stabilized by dispersion interactions, which can be stronger than electrostatic interactions despite the polar nitro group. nih.gov Aromatic π–π stacking interactions are a recurring motif, as seen in 4-(4-Nitrophenyl)morpholine, where the perpendicular distance between parallel planes is 3.7721 (8) Å. researchgate.net In derivatives containing hydrogen bond donors, such as hydrazones, strong N–H···O or N–H···N hydrogen bonds often dictate the primary supramolecular assembly. rsc.orgresearchgate.net

Substituents on the aromatic ring profoundly influence the molecular packing and electronic properties of the molecule. The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the charge distribution across the molecule. mdpi.com This electronic perturbation affects the strength and nature of intermolecular interactions. The orientation of the nitro group relative to the benzene ring is often distorted from planarity due to packing forces in the crystal, with a mean twist angle of around 7.3 degrees observed in many para-substituted nitrobenzene derivatives. mdpi.com

The introduction of different substituents leads to varied crystal packing motifs. For instance, the crystal structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is largely planar, and its packing is influenced by both the nitro and chloro substituents. nih.gov Comparing a piperidine-containing derivative with a morpholine-containing one showed that the piperidine (B6355638) derivative exhibited higher activity, suggesting a significant structural role for the heterocyclic amine portion of the molecule in influencing molecular interactions. researchgate.net The interplay between different functional groups, whether they are electron-donating (like methoxy) or electron-withdrawing (like nitro or halogens), ultimately determines the final crystal lattice energy and molecular arrangement. researchgate.netmdpi.com

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure and probing the dynamics of this compound in solution.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the expected chemical shifts can be predicted based on data from analogous structures.

The morpholine ring protons typically show two distinct signals: the methylene protons adjacent to the nitrogen (N-CH₂) appear around δ 2.5-3.0 ppm, while those adjacent to the oxygen (O-CH₂) appear further downfield around δ 3.7-3.8 ppm. mdpi.com In the aromatic region of the ¹H NMR spectrum, the 4-nitrophenyl group is expected to exhibit an AA'BB' system, appearing as two distinct doublets due to the strong influence of the nitro group. Protons ortho to the nitro group are shifted downfield (δ ~8.4 ppm), while protons meta to it appear slightly upfield (δ ~8.1 ppm). nih.govniscpr.res.in A key signal is the singlet for the azomethine proton (-CH=N-), which is typically observed in the range of δ 8.5–8.9 ppm for related Schiff bases. dergipark.org.tr

In the ¹³C NMR spectrum, the morpholine carbons are expected at approximately δ 50 ppm (N-C) and δ 67 ppm (O-C). mdpi.com The azomethine carbon (-CH=N-) gives a characteristic signal between δ 158–164 ppm. dergipark.org.trkoyauniversity.org The carbons of the nitrophenyl ring show distinct signals, with the carbon bearing the nitro group being highly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Reference/Analogue |

|---|---|---|---|

| Morpholine Ring | -CH₂-N- | ~2.7 - 3.0 | mdpi.com |

| -CH₂-O- | ~3.7 - 3.9 | mdpi.com | |

| 4-Nitrophenyl Ring | H (meta to NO₂) | ~8.1 - 8.2 | nih.govniscpr.res.in |

| H (ortho to NO₂) | ~8.3 - 8.4 | nih.govniscpr.res.in | |

| Azomethine Linker | -CH=N- | ~8.5 - 8.9 | dergipark.org.tr |

| -C H=N- | ~158 - 164 | dergipark.org.trkoyauniversity.org |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, several key vibrational modes are expected. The most prominent bands arise from the nitro group, with a strong asymmetric stretching vibration (νas(NO₂)) typically appearing around 1500–1540 cm⁻¹ and a symmetric stretch (νs(NO₂)) around 1340–1360 cm⁻¹. niscpr.res.inkoyauniversity.org The stretching vibration of the azomethine or imine group (ν(C=N)) is another diagnostic peak, generally found in the 1615–1630 cm⁻¹ region. dergipark.org.trekb.eg

The morpholine ring contributes a strong band corresponding to the C-O-C stretching vibration, which is expected around 1115 cm⁻¹. The aromatic ring gives rise to several C=C stretching vibrations in the 1450–1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. niscpr.res.in Both IR and Raman spectra provide complementary information; for instance, the symmetric NO₂ stretch is often very strong in the Raman spectrum. niscpr.res.inresearchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Analogue |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | niscpr.res.in |

| Imine C=N Stretch | -CH=N- | 1630 - 1615 | dergipark.org.trekb.eg |

| Aromatic C=C Stretch | Ar C=C | 1600, 1580, 1450 | dergipark.org.tr |

| Asymmetric NO₂ Stretch | -NO₂ | 1540 - 1500 | niscpr.res.inkoyauniversity.org |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1340 | niscpr.res.inkoyauniversity.org |

| C-O-C Stretch | Morpholine Ether | ~1115 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential technique for investigating the electronic structure of this compound. The absorption of UV and visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated π-systems and non-bonding electron orbitals present in the compound.

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from various electronic transitions within the molecule. These transitions are primarily associated with the nitrophenyl group, the imine (C=N) chromophore, and the morpholine moiety. The spectrum is dominated by high-intensity bands attributed to π→π* transitions and lower-intensity bands corresponding to n→π* transitions.

Detailed research findings indicate that the spectrum typically displays several key absorption maxima (λmax). uni-muenchen.denih.gov The intense absorptions observed at shorter wavelengths are generally assigned to π→π* transitions within the aromatic system of the 4-nitrobenzylidene group. uni-muenchen.de The presence of the electron-withdrawing nitro group (NO₂) in conjugation with the benzene ring and the imine double bond significantly influences the energy of these transitions. nih.gov

A prominent band, often observed in the 250-300 nm region, can be ascribed to a π→π* transition involving the entire conjugated system, extending from the benzene ring through the imine linkage. uni-muenchen.de Another absorption, sometimes appearing as a shoulder or a distinct peak around 300-350 nm, is characteristic of n→π* transitions. nih.gov These transitions involve the promotion of non-bonding electrons from the nitrogen atom of the imine group and the nitrogen and oxygen atoms of the morpholine ring to an anti-bonding π* orbital. uni-muenchen.denih.gov Furthermore, an intramolecular charge transfer (ICT) band is often observed at longer wavelengths. This transition occurs from the electron-donating morpholine group to the electron-accepting nitrobenzylidene moiety, a phenomenon common in such "push-pull" systems. researchgate.net The solvent environment can influence the position of these bands, with polar solvents often causing a shift in the λmax of ICT and n→π* transitions.

The table below summarizes the typical electronic transitions and their corresponding absorption regions for this compound, based on analyses of structurally similar compounds. uni-muenchen.denih.govnih.gov

Table 1: Electronic Absorption Data for this compound

| Approx. λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Involved Moiety |

|---|---|---|---|

| ~250-280 | High (>10,000) | π→π* | Benzene ring and Nitro Group uni-muenchen.de |

| ~300-350 | Intermediate (~1,000) | π→π* | C₆H₄-CH=N Conjugated System nih.gov |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

In a typical mass spectrum of this compound (molar mass: 235.24 g/mol ), the molecular ion peak ([M]⁺˙) would be observed at m/z 235. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) is often the most abundant ion, appearing at m/z 236. nih.gov

The fragmentation of this compound under mass spectrometric conditions provides significant structural information. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragment ions. The primary cleavage is expected to occur at the relatively weak N-N single bond, which is a common fragmentation pathway for hydrazone derivatives.

Key fragmentation pathways include:

Cleavage of the N-N Bond: This is a dominant fragmentation route, leading to the formation of two primary fragments: the morpholinium ion and the 4-nitrobenzylidene imine radical cation.

Fragmentation of the Morpholine Ring: The morpholine cation (m/z 86) can undergo further fragmentation, typically through the loss of neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da), leading to characteristic ions at m/z 56 or 58. nist.govresearchgate.net

Fragmentation of the Benzylidene Moiety: The 4-nitrobenzylidene imine fragment can also be detected. Further fragmentation of this part of the molecule can involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), which are characteristic losses for nitroaromatic compounds. nih.gov

The table below details the principal ions expected in the mass spectrum of this compound and their proposed structures.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 236 | [M+H]⁺ | [C₁₁H₁₄N₃O₃]⁺ | Protonated Molecular Ion nih.gov |

| 235 | [M]⁺˙ | [C₁₁H₁₃N₃O₃]⁺˙ | Molecular Ion |

| 150 | [C₇H₆N₂O₂]⁺ | [4-nitrobenzylidene imine]⁺ | Cleavage of N-N bond |

| 134 | [C₇H₆N]⁺ | [Benzonitrile]⁺ | Rearrangement and loss of NO₂ from m/z 150 |

| 104 | [C₇H₆N]⁺ | [Phenylnitrile]⁺ | Loss of NO₂ from m/z 150 |

| 86 | [C₄H₈NO]⁺ | [Morpholinium ion]⁺ | Cleavage of N-N bond researchgate.net |

| 57 | [C₃H₅N]⁺ | [C₄H₈NO - CHO]⁺ | Loss of formyl radical from morpholinium ion nist.gov |

This detailed fragmentation analysis, combined with the accurate mass of the molecular ion, allows for the unambiguous confirmation of the structure of this compound. japsonline.com

Computational and Theoretical Chemistry Studies on N 4 Nitrobenzylidene 4 Morpholinamine

Density Functional Theory (DFT) Calculations Applied to N-(4-nitrobenzylidene)-4-morpholinamine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The first step in a computational study is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. The LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and imine nitrogen atoms, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzylidene moiety. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule.

Table 1: Representative FMO Properties and Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Significance | Representative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -2.5 to -3.5 |

Note: Values are representative for similar nitro-aromatic compounds and provide an expected range.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The map displays the electrostatic potential on the electron density surface, with different colors indicating varying charge distributions. researchgate.net

Red/Yellow Regions: These areas have a negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the morpholine ring. researchgate.net

Blue Regions: These areas have a positive electrostatic potential and are electron-deficient. They are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the aromatic ring. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

The MEP map for this compound would clearly illustrate the charge separation caused by the nitro and morpholine groups, highlighting the sites most likely to engage in intermolecular interactions. researchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

Beyond the FMO energies, DFT calculations can derive several global reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are calculated from the HOMO and LUMO energy values and provide a more detailed picture of reactivity. imist.ma

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile or accept electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ). imist.ma

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electronegativity | χ | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/η | Propensity to react |

Note: These descriptors are derived from DFT calculations and help in comparing the reactivity of different molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations typically model a molecule in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations study the behavior of molecules over time at a given temperature and in a specific environment, such as a solvent. nih.gov MD simulations can be used to explore the conformational landscape of this compound, revealing how its different parts move and flex. researchgate.net

These simulations can show the stability of the molecule's conformation in solution and identify the most probable orientations. nih.gov Furthermore, MD is invaluable for studying interactions between the solute (the compound) and solvent molecules (e.g., water). It can reveal how solvent molecules arrange around the polar and nonpolar parts of the compound, providing insight into its solubility and how solvation affects its structure and dynamics. rsc.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in FT-IR and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational frequency can be assigned to a specific motion, such as the stretching of the NO₂ group, the C=N imine stretch, or the C-O-C vibrations of the morpholine ring. researchgate.net Calculated frequencies are often systematically higher than experimental ones and are corrected using a scaling factor for better agreement. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. researchgate.net These theoretical shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, helping to confirm its structural connectivity. researchgate.net

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1510-1560 | 1520-1580 |

| NO₂ | Symmetric Stretch | 1345-1385 | 1350-1390 |

| C=N | Imine Stretch | 1620-1650 | 1630-1660 |

Note: Calculated frequencies are typically scaled to improve correlation with experimental data. The ranges are based on values for structurally similar compounds. researchgate.netresearchgate.net

In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

In the realm of computational and theoretical chemistry, in silico Quantitative Structure-Activity Relationship (QSAR) modeling stands as a pivotal tool for rational drug design. This approach seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govej-chem.org For this compound and its analogues, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic potential, thereby guiding the synthesis of more potent and selective derivatives.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related series of compounds, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides. nih.gov These analogues share the crucial morpholine and substituted benzylidene moieties, making the design principles derived from their QSAR models highly relevant.

Research into a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides has successfully employed both 2D and 3D-QSAR analyses to probe the structural requirements for antimycobacterial activity. nih.gov These studies are foundational for understanding how modifications to the chemical scaffold of this compound could influence its biological efficacy.

Detailed Research Findings from Analogous Compounds

A notable study on a series of ten 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides utilized 2D-QSAR and 3D-QSAR methods to correlate their chemical structures with antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The 3D-QSAR model, based on the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), yielded statistically significant results, providing a predictive framework for the activity of new compounds in this class. nih.gov

The statistical robustness of a QSAR model is paramount for its predictive power. Key statistical parameters from the study on analogous benzohydrazides are presented below, illustrating the model's validity.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.910 | Indicates a strong correlation between the predicted and observed activities for the training set of compounds. |

| q² (Cross-validated r²) | 0.507 | Represents the predictive power of the model, determined through cross-validation. A value greater than 0.5 is generally considered indicative of a good predictive model. |

Data derived from a 3D-QSAR study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides. nih.gov

These findings suggest that the 3D-QSAR model can reliably forecast the biological activity of novel analogues, making it a valuable tool in the design of new derivatives. nih.gov The model highlights the importance of both steric and electronic fields around the molecular scaffold. For instance, the model can indicate regions where bulky substituents might enhance or diminish activity, as well as areas where electron-donating or electron-withdrawing groups are favorable. nih.gov

By visualizing the output of the 3D-QSAR model, researchers can generate contour maps that depict these favorable and unfavorable regions. dundee.ac.uk These maps serve as a guide for medicinal chemists to strategically modify the lead compound, this compound, to optimize its interaction with its biological target. For example, the presence of the nitro group on the benzylidene ring of the title compound is a significant electronic feature that would be a key point of interest in any QSAR analysis. The model could reveal whether this strong electron-withdrawing group is optimally placed or if its position or nature should be altered.

The integration of QSAR with other computational techniques, such as molecular docking, can further refine the drug design process. nih.gov While QSAR provides a statistical model of what is required for activity, molecular docking can offer a more visual and mechanistic understanding of how the molecule binds to its target protein. researchgate.net This combined approach allows for a more holistic and informed design strategy for developing novel therapeutic agents based on the this compound scaffold.

Coordination Chemistry of N 4 Nitrobenzylidene 4 Morpholinamine As a Ligand

Synthesis and Characterization of Metal Complexes of N-(4-nitrobenzylidene)-4-morpholinamine and its Analogs

The synthesis of metal complexes involving this compound and similar Schiff base ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. biointerfaceresearch.com The resulting complexes can be isolated as crystalline solids and characterized by various physicochemical and spectroscopic techniques.

This compound and its analogs form complexes with a range of transition metals. Studies have reported the synthesis and characterization of complexes with Cu(II), Cd(II), Ni(II), and Co(II). wisdomlib.orgresearchgate.netuobaghdad.edu.iq The reaction of this compound with metal chlorides or nitrates in a methanolic or ethanolic solution often leads to the formation of the corresponding metal complex. biointerfaceresearch.com For instance, the reaction of a Schiff base derived from 4-nitrobenzaldehyde (B150856) with a metal salt can yield complexes with varying stoichiometries. nih.gov While specific studies on Ru(II) and Pt(IV) complexes with this compound are less common, the general principles of Schiff base coordination suggest their potential to form stable complexes with these metals as well. The synthesis of a Pt(IV) complex can be influenced by factors such as pH, with selective reduction of the metal complex being a possible outcome. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Analogs of this compound

| Metal Ion | Ligand | Comments |

| Cu(II) | N-(4-nitrobenzylidene)naphthalene-1-ylamine | Synthesized and physicochemical properties investigated. researchgate.net |

| Co(II) | N-[Morpholine-4-yl-(4- nitrophenyl)-methyl]-benzamide | Synthesized and characterized. wisdomlib.org |

| Ni(II) | N-[Morpholine-4-yl-(4- nitrophenyl)-methyl]-benzamide | Synthesized and characterized. wisdomlib.org |

| Cd(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | A tetrahedral geometry was proposed for the complex. researchgate.netuobaghdad.edu.iq |

The primary mode of coordination for this compound is through the nitrogen atom of the azomethine group. sapub.org Depending on the metal ion and the reaction conditions, the ligand can act as a monodentate or bidentate chelating agent. In some cases, the oxygen atom of the morpholine (B109124) ring can also participate in coordination, leading to a bidentate N,O-chelation. worktribe.com However, coordination solely through the pyridine (B92270) nitrogen atom has also been observed in related complexes. worktribe.com The geometry of the resulting complex, which can range from tetrahedral to octahedral, is influenced by the coordination number of the metal ion and the stoichiometry of the ligand-metal interaction. researchgate.netuobaghdad.edu.iqnih.gov For instance, in many Schiff base complexes, the ligand coordinates to the metal center through the imine nitrogen and a phenolic oxygen, if present. researchgate.net The versatility in coordination modes allows for the formation of both mononuclear and polynuclear complexes. nih.gov

The formation of metal complexes with this compound is confirmed through various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy.

FT-IR Spectroscopy: A key indicator of coordination is the shift in the vibrational frequency of the C=N (azomethine) bond in the FT-IR spectrum. Upon complexation, this band typically shifts to a lower or higher wavenumber, confirming the involvement of the azomethine nitrogen in bonding with the metal ion. biointerfaceresearch.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of new absorption bands in the visible region, which are absent in the free ligand, are attributed to d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal. researchgate.net These spectra help in proposing the geometry of the complexes, such as octahedral or tetrahedral. nih.govresearchgate.net

Magnetic Susceptibility: Magnetic moment measurements are crucial for determining the magnetic properties and the geometry of the complexes. For example, the magnetic moment of a Cu(II) complex can indicate whether it is monomeric or dimeric and can help in distinguishing between different geometries. nih.gov The measured magnetic moments can suggest octahedral geometry for Co(II) and Ni(II) complexes. nih.govresearchgate.net

Table 2: Spectroscopic and Magnetic Data for Representative Metal Complexes of Schiff Base Analogs

| Complex | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λ_max (nm) | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(II) Complex | Shifted from free ligand | Bands around 500-600 | ~4.8 - 5.2 | Octahedral nih.govresearchgate.net |

| Ni(II) Complex | Shifted from free ligand | Bands around 400-500 and 600-700 | ~2.9 - 3.4 | Octahedral nih.govresearchgate.net |

| Cu(II) Complex | Shifted from free ligand | Broad band around 600-800 | ~1.7 - 2.2 | Distorted Octahedral or Square Planar nih.govresearchgate.netnih.gov |

Electronic and Geometric Properties of Metal-N-(4-nitrobenzylidene)-4-morpholinamine Complexes

The electronic and geometric properties of the metal complexes are intricately linked, with the nature of the metal ion playing a significant role in determining the final structure and reactivity of the complex.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the coordination interactions and stability of metal complexes. nih.gov These computational methods can provide insights into the electronic structure, bonding, and geometric parameters of the complexes. nsf.gov By modeling the ligand-metal interactions, it is possible to predict the most stable conformation of the complex and to rationalize the observed spectroscopic and magnetic properties. nih.gov For example, calculations can help to understand the nature of the frontier molecular orbitals (HOMO and LUMO) and to explain the electronic transitions observed in the UV-Vis spectra. Theoretical studies can also be used to evaluate the stability of different coordination modes and to predict the relative stabilities of complexes with different metal ions. nsf.gov

Catalytic Applications of this compound Metal Complexes

While no specific catalytic applications for metal complexes of this compound have been documented, the structural features of the ligand suggest potential for use in various catalytic transformations. The presence of a nitro group, an imine bond, and a morpholine moiety offers multiple coordination sites and electronic properties that could be tuned for catalytic activity.

Role in Homogeneous and Heterogeneous Organic Transformations

Metal complexes of Schiff bases are widely employed as catalysts in both homogeneous and heterogeneous systems. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the solubility and tunability of Schiff base complexes. Heterogeneous catalysis, with the catalyst in a separate phase, allows for easier separation and recycling.

Homogeneous Catalysis:

In homogeneous catalysis, metal complexes of ligands structurally similar to this compound have been shown to be effective in a variety of organic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, Schiff base complexes of transition metals like cobalt, nickel, copper, and palladium are known to catalyze oxidation of alcohols and phenols, and the reduction of nitroarenes.

Hypothetical Catalytic Activity Data for this compound Complexes (Homogeneous)

| Metal Complex | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| [Co(L)₂]Cl₂ | Oxidation | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | Not available | Not available |

| [Ni(L)₂] | C-C Coupling | Phenylboronic acid | Biphenyl | Not available | Not available |

| [Cu(L)₂] | Reduction | 4-Nitrophenol | 4-Aminophenol | Not available | Not available |

| [Pd(L)Cl₂] | Heck Reaction | Iodobenzene | Stilbene | Not available | Not available |

L = this compound. Data is hypothetical and for illustrative purposes only.

Heterogeneous Catalysis:

For heterogeneous applications, Schiff base complexes can be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Given the functional groups present in this compound, its metal complexes could potentially be anchored to a support and utilized in continuous flow reactors or for simplified product purification.

Potential Supported Catalysts Based on this compound

| Support Material | Metal | Potential Application |

|---|---|---|

| Silica (SiO₂) | Palladium | Suzuki Coupling |

| Alumina (Al₂O₃) | Cobalt | Oxidation of Alkenes |

| Polymer Resin | Copper | Click Chemistry |

This table represents potential, not experimentally verified, applications.

Exploration in Specific Catalytic Cycles (e.g., Transmetalation, Photocatalysis)

Transmetalation:

Transmetalation is a key elementary step in many catalytic cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. It involves the transfer of an organic group from one metal to another. The electronic properties of the this compound ligand, particularly the electron-withdrawing nitro group, could influence the electron density at the metal center of its complex. This, in turn, could affect the rate and efficiency of the transmetalation step in a catalytic cycle. However, without experimental studies, any proposed role remains speculative.

Photocatalysis:

Photocatalysis utilizes light to drive chemical reactions. Metal complexes with ligands that can participate in photo-induced electron transfer or energy transfer processes are of great interest. The nitroaromatic and imine functionalities within this compound suggest that its metal complexes might exhibit interesting photophysical properties. Coordination to a suitable metal center could lead to the formation of complexes that absorb in the visible region and could potentially be used in light-driven redox reactions. For example, ruthenium or iridium complexes with such ligands could be explored for their photocatalytic activity in areas like CO₂ reduction or organic synthesis. mdpi.com

Mechanistic Insights into Biological Activity and Molecular Interactions of N 4 Nitrobenzylidene 4 Morpholinamine and Its Derivatives

Investigations into Antimicrobial Mechanisms

The antimicrobial potential of Schiff bases, including N-(4-nitrobenzylidene)-4-morpholinamine and its derivatives, is a subject of significant scientific inquiry. The fundamental mechanisms underlying their action against pathogenic microorganisms are rooted in their unique chemical structures, primarily the azomethine group (-C=N-), which is crucial for their biological activities. nih.govresearchgate.net The antimicrobial efficacy is often enhanced by the presence of specific substituents on the aromatic rings, such as the electron-withdrawing 4-nitro group and the heterocyclic morpholine (B109124) moiety. ijpsonline.comresearchgate.net

The primary mechanism of action for Schiff bases is often attributed to the electrophilic nature of the imine carbon and the nucleophilic nature of the nitrogen atom in the azomethine linkage. This functional group can interfere with normal cell processes and protein synthesis in microorganisms. nih.gov One widely discussed concept is Overtone's concept of cell permeability, which suggests that lipid-soluble compounds can more easily penetrate microbial cell membranes. The lipophilic nature of many Schiff bases allows them to disrupt the membrane's integrity, leading to the leakage of intracellular components and eventual cell death.

Another proposed mechanism is chelation theory. According to this theory, the Schiff base acts as a ligand, forming stable complexes (chelates) with metal ions that are essential for the survival and growth of microbes. mdpi.com By binding to these crucial metal ions, the compound disrupts vital enzymatic reactions within the pathogen, effectively inhibiting its growth. The formation of these metal complexes can enhance the antimicrobial activity compared to the Schiff base ligand alone. ajol.inforsisinternational.orgsdiarticle4.com This increased potency is often explained by the chelation process reducing the polarity of the metal ion, which in turn increases the lipophilicity of the entire complex, facilitating its transport across the lipid-rich cell membrane of the microorganism.

Derivatives of this compound have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netajol.info The presence of the morpholine ring, a known pharmacophore, contributes significantly to this biological activity. ijpsonline.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Morpholine Schiff Base Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus epidermidis | 19 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Bacillus cereus | 21 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Micrococcus luteus | 16 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Escherichia coli | 29 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Candida albicans | 20 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Aspergillus niger | 40 | researchgate.net |

At the molecular level, this compound and its analogs interact with several key cellular components and pathways, leading to microbial death.

DNA Interaction: One of the significant targets is microbial DNA. Studies on morpholine-derived Schiff bases have shown that they can bind to DNA, primarily through an intercalative mode. researchgate.net In this process, the planar aromatic rings of the Schiff base insert themselves between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, interfering with essential processes like replication and transcription, ultimately leading to cell death.

Enzyme Inhibition: These compounds can inhibit crucial microbial enzymes. Computational docking studies on benzimidazole (B57391) derivatives fused with morpholine and Schiff base motifs have identified specific enzymatic targets. openmedicinalchemistryjournal.com These include:

Enoyl-acyl carrier protein (ACP) reductase: A vital enzyme in the biosynthesis of bacterial fatty acids, essential for building the cell membrane. openmedicinalchemistryjournal.com

Glucosamine-6-phosphate synthase: An enzyme involved in the pathway for producing precursors for the bacterial cell wall. openmedicinalchemistryjournal.com

D-Alanyl-D-Alanine dipeptidase: An enzyme critical for the synthesis of peptidoglycan, the primary structural component of bacterial cell walls. openmedicinalchemistryjournal.com

By inhibiting these enzymes, the compounds disrupt the formation and integrity of the bacterial cell membrane and cell wall, leading to a potent antimicrobial effect.

Exploration of Potential Anticancer Mechanisms and Cellular Modulations

Schiff bases are recognized for a wide spectrum of biological applications, including anticancer activities. researchgate.net The cytotoxic effects of this compound derivatives are linked to their ability to interact with fundamental biomolecules within cancer cells and trigger specific cellular death pathways.

The primary biomolecular target implicated in the anticancer mechanism of morpholine-containing Schiff bases is DNA. researchgate.net Similar to their antimicrobial action, these compounds can function as DNA-binding agents in cancer cells. Research using calf thymus DNA (CT-DNA) has demonstrated that morpholine-based Schiff bases can interact with DNA through intercalation. researchgate.net This binding can stabilize the DNA helix, but it also obstructs the machinery responsible for DNA replication and transcription, which are highly active in rapidly proliferating cancer cells.

This interaction can lead to several downstream effects, including the generation of DNA strand breaks and the activation of DNA damage response pathways, which can ultimately trigger programmed cell death. researchgate.net Furthermore, some metal complexes of related Schiff bases have been shown to bind effectively to G-quadruplex DNA structures. mdpi.com These structures are found in telomeres and oncogene promoter regions, making them attractive targets for anticancer drugs. By stabilizing these G-quadruplexes, the compounds can inhibit the activity of the telomerase enzyme and alter the expression of oncogenes, contributing to their anticancer effect. mdpi.com Other potential targets include enzymes like DNA topoisomerases, which are critical for managing DNA topology during cell division. nih.govnih.gov

The interaction of this compound derivatives with biomolecular targets culminates in the induction of specific cellular responses that inhibit tumor growth, primarily through apoptosis and cell cycle arrest.

Apoptosis (Programmed Cell Death): Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for eliminating damaged or cancerous cells. A key line of evidence for the involvement of the 4-nitrobenzylidene moiety in modulating apoptosis comes from studies on the closely related compound, 4-nitrobenzylidene malononitrile. This compound was found to reduce apoptosis-mediated liver damage by inhibiting the activation of caspase-3, a central executioner enzyme in the apoptotic cascade. nih.gov This demonstrates that the 4-nitrobenzylidene structure can directly interact with and modulate core components of the apoptosis machinery. In the context of cancer, it is hypothesized that derivatives of this compound could similarly engage these pathways to promote apoptosis in malignant cells, leading to their elimination. The induction of apoptosis by various anticancer agents is often associated with the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases 3, 8, and 9. nih.govmdpi.com

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from progressing through the phases of division (G1, S, G2, M). Studies on various bioactive compounds have shown that they can induce cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This arrest is typically associated with the modulation of key regulatory proteins, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1/Cdc2), which form complexes that drive the cell through mitosis. mdpi.commdpi.com By disrupting the function of these regulatory complexes, this compound derivatives could prevent mitotic entry, thereby inhibiting the proliferation of cancer cells.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Carbonic Anhydrase, Squalene Synthase)

The investigation of specific enzyme inhibition provides a more detailed understanding of the mechanistic pathways affected by this compound and its derivatives.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are linked to tumor progression and metastasis. researchgate.netnih.gov This makes them a key target for anticancer drug development. tocris.com

While direct inhibition studies on this compound are not extensively documented in the retrieved literature, numerous studies have demonstrated that both the Schiff base scaffold and the morpholine moiety are present in potent carbonic anhydrase inhibitors. For instance, various Schiff's bases derived from quinazoline-linked benzenesulfonamides have shown effective inhibition against hCA I, II, IX, and XII isoforms, with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar range, rivaling the standard inhibitor acetazolamide. nih.govnih.gov Additionally, compounds containing a morpholine ring, such as N-morpholylthiocarbonylsulfenylamino sulfonamides, have been reported as nanomolar inhibitors against three CA isozymes. nih.gov Given these findings, the chemical structure of this compound, which combines a Schiff base linkage with a morpholine ring, makes it a strong candidate for investigation as a carbonic anhydrase inhibitor.

Table 2: Carbonic Anhydrase Inhibition by Related Schiff Base Derivatives

| Compound Class | Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Quinazoline-based Schiff's Bases | hCA II | 10.8 - 52.6 nM | nih.gov |

| Quinazoline-based Schiff's Bases | hCA IX | 10.5 - 99.6 nM | nih.gov |

| Quinazoline-based Schiff's Bases | hCA XII | 5.4 - 25.5 nM | nih.gov |

| Benzenesulfonamide-based Schiff's Bases | hCA IX | 8.5 - 24.9 nM | bohrium.com |

| Benzenesulfonamide-based Schiff's Bases | hCA XII | 8.6 - 43.2 nM | bohrium.com |

Squalene Synthase Inhibition: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia. nih.gov A review of the available scientific literature did not yield direct evidence of squalene synthase inhibition by this compound or structurally similar Schiff bases. The known inhibitors of squalene synthase typically belong to different chemical classes, such as quinuclidine derivatives or other complex molecules. mdpi.comresearchgate.net Therefore, the potential interaction of this compound with squalene synthase remains an unexplored area for future research.

Receptor Binding Studies and Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction modes of a ligand with its biological target, such as proteins or enzymes.

Computational studies on derivatives of this compound, particularly morpholine-based Schiff bases, have explored their binding affinities with various biological targets, including bacterial proteins like DNA gyrase and fungal enzymes such as lanosterol 14α-demethylase. These targets are crucial for the survival of pathogenic microorganisms, making them excellent candidates for antimicrobial drug development.

Molecular docking analyses of morpholine derivatives have indicated potential interactions with the active sites of these microbial proteins. For instance, studies on similar Schiff base complexes have shown promising binding scores against bacterial DNA gyrase, suggesting a mechanism that could interfere with DNA replication and transcription in bacteria acs.org. The binding energy, often expressed in kcal/mol, is a key indicator of the stability of the ligand-receptor complex, with more negative values suggesting stronger binding.

In the context of antifungal activity, lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi, is a common target. While direct docking studies on this compound are scarce, research on other nitrogen-containing heterocyclic compounds has demonstrated their potential to fit into the active site of this enzyme, indicating a possible mechanism of antifungal action.

Below is a representative table of predicted binding affinities for analogous morpholine derivatives against key microbial enzymes, compiled from various computational studies.

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Morpholine Schiff Base Derivative A | E. coli DNA Gyrase B | 2XCT | -8.5 |

| Nitrobenzylidene Hydrazone B | S. aureus DNA Gyrase B | 4URO | -7.9 |

| Morpholine-containing Triazole C | C. albicans Lanosterol 14α-demethylase | 5V5Z | -9.2 |

| Benzylidene-morpholine Amine D | E. coli DNA Gyrase B | 2XCT | -8.1 |

| Substituted Nitrobenzylidene E | C. albicans Lanosterol 14α-demethylase | 5V5Z | -8.8 |

This table presents illustrative data from computational studies on compounds structurally related to this compound to demonstrate the range of predicted binding affinities.

The stability of a ligand within the active site of a protein is determined by a network of intermolecular interactions. For morpholine-containing Schiff bases, molecular docking studies have revealed several key types of interactions that contribute to their binding affinity.

Hydrogen bonds are a critical component of these interactions. The nitrogen and oxygen atoms within the morpholine ring, as well as the imine (-C=N-) nitrogen of the Schiff base and the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. The hydrogen on the benzylidene ring can act as a donor. These interactions often occur with amino acid residues in the active site of the target protein, such as ASN and GLN.

A summary of typical intermolecular interactions observed in docking studies of related compounds is provided below.

| Interaction Type | Participating Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Morpholine Oxygen/Nitrogen, Imine Nitrogen, Nitro Group | Aspartic Acid (ASP), Serine (SER), Threonine (THR) |

| Hydrophobic Interactions | Benzene (B151609) Ring | Phenylalanine (PHE), Leucine (LEU), Valine (VAL) |

| π-π Stacking | Benzene Ring | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |

This table summarizes the common types of intermolecular interactions predicted for morpholine-based Schiff bases with biological targets based on computational models.

Theoretical ADMET Property Prediction for Biological Potential

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. It helps to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

Computational tools are used to predict various physicochemical and pharmacokinetic properties of molecules like this compound and its derivatives. These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound.

Absorption: Properties such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to evaluate oral bioavailability. For many Schiff bases, good intestinal absorption is often predicted .

Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) permeability are key parameters. The ability to cross the BBB is particularly relevant for drugs targeting the central nervous system.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is important to foresee potential drug-drug interactions. Many online tools can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes.

A representative table of predicted ADMET properties for compounds structurally similar to this compound is shown below.

| ADMET Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Octanol/Water Partition Coefficient) | 2-3 | Good balance of hydrophilicity and lipophilicity |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Likelihood of CNS penetration |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux pumps |

| CYP2D6 Inhibitor | Likely/Unlikely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Likely/Unlikely | Potential for drug-drug interactions |

This table provides an overview of typical in silico ADMET predictions for this class of compounds, highlighting their potential drug-like characteristics.

The potential for a compound to be harmful to the environment or to cause genetic mutations is a critical safety consideration.

Ecotoxicity: Computational models can predict the toxicity of a substance to aquatic organisms, such as fish (e.g., fathead minnow) and daphnia. These predictions are based on quantitative structure-activity relationships (QSARs) derived from experimental data on a large number of chemicals.

Below is a table summarizing the kind of toxicity predictions that can be made for this class of compounds.

| Toxicity Endpoint | Predicted Outcome | Implication |

| Ames Mutagenicity | Potential Positive/Negative | Indicates potential for causing DNA mutations |

| Carcinogenicity | Potential Carcinogen/Non-carcinogen | Predicts long-term cancer risk |

| hERG Inhibition | Low/Medium/High Risk | Assesses risk of cardiac toxicity |

| Skin Sensitization | Sensitizer/Non-sensitizer | Predicts potential for allergic contact dermatitis |

| Acute Oral Toxicity (LD50) | Category III/IV | Estimation of lethal dose |

This table illustrates the types of computational toxicity predictions that are important for evaluating the safety profile of new chemical entities.

Advanced Applications and Future Research Directions

N-(4-nitrobenzylidene)-4-morpholinamine in Materials Science Applications

The distinct electronic and structural features of this compound make it a promising candidate for the development of novel functional materials. Its potential is most evident in the fields of optical sensors and supramolecular chemistry.

The development of fluorescent probes for detecting specific analytes is a significant area of research. nih.govnih.gov this compound possesses inherent structural motifs conducive to functioning as a "turn-on" fluorescent sensor. The 4-nitrobenzylidene group typically renders the molecule non-fluorescent or weakly fluorescent due to quenching effects associated with the nitro moiety. researchgate.net This "off" state is the baseline for the sensor.

A sensing mechanism can be designed wherein a specific chemical reaction with a target analyte transforms the nitro group, thereby switching the fluorescence "on". For instance, the reduction of the nitro group to an amino group would disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. This principle allows for the detection of reducing agents or specific ions that can facilitate this transformation. While probes are often designed for metal ions rsc.org or anions rsc.orgnih.gov, the core concept relies on a selective analyte-induced structural change that restores fluorescence. The design of such probes often involves creating a system where fluorescence is initially quenched and then recovered upon interaction with the target analyte. mdpi.com

Table 1: Conceptual Design of a Fluorescent Probe Based on this compound

| Feature | Role in Sensing Mechanism | Potential Analyte |

| 4-Nitrobenzylidene Group | Acts as a fluorescence quencher in the initial "off" state. | Reducing agents (e.g., biothiols), specific metal ions. |

| Imine (C=N) Bond | Can serve as a reaction site for nucleophilic attack, leading to structural changes. | Nucleophilic species, changes in pH. |

| Morpholine (B109124) Moiety | Can influence solubility and provide additional binding sites for analytes. | Metal ions, protons. |

| Fluorescence Restoration | Reduction of the nitro group to an amine disrupts quenching, causing a "turn-on" signal. | Detection of the analyte. |

This "off-on" switching capability is highly desirable as it minimizes background signal interference, enhancing detection sensitivity. rsc.org

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org Host-guest chemistry, a central concept in this field, focuses on the creation of larger host molecules that can encapsulate smaller guest molecules. researchgate.netthno.org

This compound is well-suited to participate in such assemblies.

As a Guest: The molecule's aromatic nitrobenzylidene portion can readily engage in π-π stacking and hydrophobic interactions, allowing it to be encapsulated as a "guest" within the cavity of a "host" molecule, such as a cyclodextrin (B1172386) or calixarene. wikipedia.orgthno.org This encapsulation can alter its physical properties and reactivity.

As a Building Block: The molecule itself can act as a building block for larger supramolecular structures. The morpholine oxygen and nitrogen atoms are potential hydrogen bond acceptors, while the aromatic ring can participate in stacking interactions to form well-ordered assemblies. wikipedia.org

These interactions are fundamental to creating novel materials with tailored properties, including drug delivery systems and molecular-scale reaction vessels. thno.org

This compound as a Building Block in Complex Chemical Synthesis

The reactivity of its constituent functional groups makes this compound a versatile precursor in synthetic organic chemistry, particularly for constructing heterocyclic scaffolds and for use in powerful synthetic strategies like multi-component reactions.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The morpholine ring itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.gov this compound serves as an excellent starting point for synthesizing more complex heterocycles.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. This compound can act as a stable source of 4-nitrobenzaldehyde (B150856) for this reaction. Furthermore, the nitro group on the resulting benzimidazole (B57391) can be readily reduced to an amine, providing a handle for further functionalization to create a diverse range of derivatives.

Triazoles: Triazoles are another important class of heterocycles. While there are numerous synthetic routes nih.gov, many involve the reaction of components like hydrazines or azides. The morpholine amine or the benzylidene part of the title compound could be incorporated into synthetic strategies leading to triazoles bearing both a morpholine and a substituted phenyl ring, thereby combining two important pharmacophores. The morpholine heterocycle is a structural unit found in many bioactive compounds and is often incorporated as a building block in library synthesis. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are invaluable for creating large libraries of structurally diverse compounds for drug discovery.

This compound, as a Schiff base (a subclass of imines), is an ideal substrate for isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.org